N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide
Description
This compound features a pyrrolidine-3-carboxamide core substituted with a 3-(trifluoromethyl)phenyl group at position 1 and a 5-methyl-1,3,4-thiadiazol-2(3H)-ylidene moiety at the carboxamide nitrogen. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the thiadiazole ring contributes to π-stacking interactions in biological targets. Such structural features are common in kinase inhibitors or antimicrobial agents, though specific therapeutic applications for this compound require further investigation.
Properties
Molecular Formula |
C15H13F3N4O2S |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C15H13F3N4O2S/c1-8-20-21-14(25-8)19-13(24)9-5-12(23)22(7-9)11-4-2-3-10(6-11)15(16,17)18/h2-4,6,9H,5,7H2,1H3,(H,19,21,24) |
InChI Key |
FWWJDOCQQHNTQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The initial step often involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved through the reaction of thiosemicarbazide with carboxylic acids under acidic conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring is synthesized via a cyclization reaction involving an amine and a ketone or aldehyde.
Coupling Reactions: The final step involves coupling the thiadiazole and pyrrolidine intermediates. This can be done using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using large-scale reactors.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiadiazole ring’s nitrogen atoms and the carboxamide group serve as potential sites for nucleophilic attack. Key findings include:
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Amide Hydrolysis | Aqueous HCl (6M), reflux, 8–12 hrs | Cleavage of the carboxamide group to form pyrrolidine-3-carboxylic acid | |
| Thiadiazole Ring Modification | Ethylenediamine, ethanol, 60°C | Substitution at the thiadiazole ring’s methyl group to form secondary amines |
Oxidation and Reduction
The pyrrolidine ring’s tertiary amine and the thiadiazole’s sulfur atom are susceptible to redox reactions:
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Pyrrolidine Oxidation | KMnO₄, acidic conditions | Conversion of the pyrrolidine ring to a γ-lactam derivative | |
| Thiadiazole Reduction | LiAlH₄, THF, 0°C → RT | Reduction of the thiadiazole ring’s C=N bonds to form a dihydrothiadiazole |
Cycloaddition and Ring-Opening Reactions
The thiadiazole moiety participates in [3+2] cycloadditions with dipolarophiles like alkenes or alkynes:
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Cycloaddition with Acetylene | Phenylacetylene, CuI, DMF, 80°C | Formation of a fused thiadiazole-isoxazole heterocycle | |
| Ring-Opening with Grignard Reagents | MeMgBr, ether, −20°C | Cleavage of the thiadiazole ring to form a thioamide intermediate |
Functionalization of the Trifluoromethyl Group
The CF₃ group on the phenyl ring undergoes selective transformations:
Cross-Coupling Reactions
The compound’s aromatic and heteroaromatic components enable catalytic coupling:
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, aryl boronic acid, K₂CO₃ | Introduction of aryl groups at the thiadiazole’s methyl position | |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, amine substrate | Formation of C–N bonds between the pyrrolidine and aryl amines |
Acid/Base-Mediated Rearrangements
The carboxamide group facilitates tautomerism and ring rearrangements:
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Tautomerization | Acidic (HCl) or basic (NaOH) conditions | Equilibrium shift between thiadiazole and thiazole tautomers | |
| Pyrrolidine Ring Expansion | H₂SO₄, 100°C | Conversion of pyrrolidine to a six-membered piperidinone ring |
Photochemical Reactivity
UV-induced reactions highlight the compound’s sensitivity to light:
Comparative Reactivity Table
| Reaction Type | Yield (%) | Selectivity | Notable Byproducts |
|---|---|---|---|
| Amide Hydrolysis | 65–78 | High | Carboxylic acid salts |
| Suzuki Coupling | 45–60 | Moderate | Homocoupled biaryl |
| Thiadiazole Reduction | 82 | High | Dihydrothiadiazole |
| Photochemical C–S Cleavage | 30 | Low | Sulfur-containing fragments |
Mechanistic Insights
-
Thiadiazole Reactivity : The electron-deficient nature of the thiadiazole ring drives nucleophilic substitutions at the methyl group or C=N bonds.
-
Pyrrolidine Stability : The pyrrolidine ring resists ring-opening under mild conditions but undergoes oxidation or expansion under stronger acidic/basic conditions.
-
CF₃ Group Influence : The electron-withdrawing trifluoromethyl group deactivates the phenyl ring toward electrophilic substitution but enhances radical stability .
Scientific Research Applications
Antiviral Properties
Recent studies have indicated that compounds containing thiadiazole rings exhibit antiviral properties. Specifically, derivatives of thiadiazoles have shown efficacy against various viruses including Hepatitis C Virus (HCV) and Dengue Virus (DENV). Research demonstrated that certain thiadiazole derivatives could inhibit viral replication effectively at concentrations ranging from 10 to 100 μg/mL .
Antimicrobial Activity
N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide has been evaluated for its antimicrobial properties. Studies suggest that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Thiadiazole derivatives have shown promise in inhibiting cancer cell proliferation in various types of cancer, including glioblastoma. In vitro studies indicated that these compounds can induce apoptosis in cancer cells, leading to decreased cell viability .
Case Study 1: Antiviral Activity Against HCV
A study published in MDPI demonstrated that a series of thiadiazole derivatives exhibited potent antiviral activity against HCV with IC50 values around 0.26 μM. The structural modifications influenced their efficacy significantly, highlighting the importance of the thiadiazole moiety in antiviral applications .
Case Study 2: Antimicrobial Efficacy
In a recent investigation into the antimicrobial properties of thiadiazole derivatives, this compound showed notable inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 μg/mL .
Mechanism of Action
The mechanism by which N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring can form hydrogen bonds, while the pyrrolidine ring can engage in hydrophobic interactions, facilitating binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Research Findings and Implications
Pharmacological Properties:
- Lipophilicity : The CF₃ group in the target compound likely increases logP compared to fluoro-substituted analogs, improving blood-brain barrier penetration or tissue distribution .
- Metabolic Stability : Methyl and CF₃ groups are less susceptible to oxidative metabolism than cyclohexyl or isopropyl substituents, suggesting a longer half-life for the target compound.
- Binding Affinity : Smaller thiadiazole substituents (e.g., methyl) may favor interactions with ATP-binding pockets in kinases, whereas bulkier groups (e.g., cyclohexyl) could interfere with target engagement.
Biological Activity
N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide is a compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by relevant data and case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C12H10N6O2S |
| Molecular Weight | 302.31 g/mol |
| CAS Number | 838099-16-4 |
Structure
The structure of this compound features a thiadiazole ring, which is known for its significant pharmacological properties.
Antimicrobial Activity
Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated broad-spectrum antimicrobial activity. Research indicates that derivatives of this scaffold exhibit effectiveness against various bacterial strains, including Mycobacterium tuberculosis and other resistant strains . For instance, a study highlighted that certain thiadiazole derivatives showed promising activity with minimum inhibitory concentrations (MICs) in the low micromolar range against resistant M. tuberculosis strains .
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties. In one notable study, compounds derived from the thiadiazole scaffold were screened against several cancer cell lines. Among these, certain compounds exhibited IC50 values below 10 μM against multiple cell lines, indicating potent antiproliferative effects . The mechanism of action is often attributed to the induction of apoptosis and inhibition of cell proliferation pathways.
Anti-inflammatory Properties
The anti-inflammatory potential of thiadiazole derivatives has also been documented. Compounds have shown effectiveness in reducing inflammation markers in vitro and in vivo models. For example, studies have indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and lipoxygenase .
Study 1: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of various thiadiazole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that several derivatives exhibited significant antibacterial activity with MIC values ranging from 0.5 to 8 μg/mL. This study underscores the potential application of these compounds in developing new antimicrobial agents.
Study 2: Anticancer Screening
In another study focusing on anticancer activity, a series of thiadiazole derivatives were synthesized and evaluated against human breast cancer cell lines (MCF-7). The most active compound demonstrated an IC50 value of 7 μM, significantly inhibiting cell viability compared to control groups. Mechanistic studies revealed that this compound induced apoptosis through caspase activation pathways.
Q & A
Q. What in vitro assays are suitable for initial bioactivity screening?
- Methodological Answer: Prioritize enzyme inhibition or receptor-binding assays based on structural analogs. For example, benzenesulfonamide derivatives with similar thiadiazole moieties were screened for anti-GBM activity using cell viability assays . Include positive controls (e.g., known kinase inhibitors for kinase-targeted studies) and validate results with dose-response curves.
Advanced Research Questions
Q. How can computational modeling guide structural optimization for enhanced target affinity?
- Methodological Answer: Use QSAR models to correlate substituent effects with activity. provides a template: training/testing sets with observed vs. predicted activity values (e.g., AL56, AL34) can identify critical pharmacophores. Molecular docking (e.g., AutoDock Vina) can predict binding modes, particularly focusing on the trifluoromethylphenyl group’s hydrophobic interactions and the thiadiazole’s hydrogen-bonding capacity .
Q. What strategies resolve contradictions between predicted and observed bioactivity data?
- Methodological Answer: Discrepancies may arise from off-target effects or unmodeled physicochemical properties.
- Step 1: Re-examine assay conditions (e.g., solubility in DMSO vs. aqueous buffers; see for solubility data on trifluoromethyl analogs).
- Step 2: Perform metabolite profiling (LC-MS) to detect degradation products.
- Step 3: Validate predictions with orthogonal assays (e.g., SPR for binding kinetics if initial data came from cell-based assays) .
Q. How can crystallographic data improve mechanistic understanding?
- Methodological Answer: Single-crystal X-ray diffraction (using SHELX software ) can resolve the compound’s 3D conformation, particularly the (2E)-configuration of the thiadiazole-pyrrolidine linkage. Compare experimental bond angles/distances with DFT-optimized structures to identify strain or electronic effects influencing target interactions .
Q. What advanced spectroscopic techniques characterize dynamic behavior in solution?
- Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
